1-(2-Bromoethyl)cyclobutan-1-ol
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Overview
Description
1-(2-Bromoethyl)cyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₁BrO and a molecular weight of 179.06 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromoethyl group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products:
- Substitution reactions yield various cyclobutane derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in different cyclobutane alcohols .
Scientific Research Applications
1-(2-Bromoethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a starting material for the synthesis of potential anticancer and antiviral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromoethyl)cyclobutan-1-ol can be compared with other similar compounds, such as:
3-(2-Bromoethyl)cyclobutan-1-ol: Similar structure but with the bromoethyl group at a different position, leading to different reactivity and applications.
Cyclobutanol derivatives: Various cyclobutanol derivatives with different substituents exhibit unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromoethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXFIYFNWDJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-61-0 |
Source
|
Record name | 1-(2-bromoethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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